5-Iodo-1-benzothiophene-2-carboxylic acid
CAS No.: 195607-61-5
Cat. No.: VC20906654
Molecular Formula: C9H5IO2S
Molecular Weight: 304.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195607-61-5 |
---|---|
Molecular Formula | C9H5IO2S |
Molecular Weight | 304.11 g/mol |
IUPAC Name | 5-iodo-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5IO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Standard InChI Key | QZPAVQCVSMWWSC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1I)C=C(S2)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1I)C=C(S2)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
5-Iodo-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an iodine atom at position 5 and a carboxylic acid group at position 2. The compound is also known as 5-Iodobenzo[b]thiophene-2-carboxylic acid in scientific literature . It belongs to the benzothiophene family, characterized by a sulfur atom in its five-membered ring fused to a benzene ring.
Key Identification Parameters
Physical and Chemical Properties
Physical Characteristics
5-Iodo-1-benzothiophene-2-carboxylic acid possesses several distinctive physical properties that influence its behavior in chemical reactions and biological systems. Based on calculated and experimental data, this compound exhibits specific characteristics related to its structural features.
Property | Value | Method |
---|---|---|
Density | 2.06 g/cm³ | Calculated |
Boiling Point | 450.6°C | Calculated |
Flash Point | 226.3°C | Calculated |
Refractive Index | 1.786 | Calculated |
Appearance | Crystalline solid | Experimental |
Chemical Reactivity Profile
The chemical reactivity of this compound is governed by three key structural features: the benzothiophene core, the iodine substituent, and the carboxylic acid group. Each contributes to specific reactivity patterns:
Synthesis Methods and Production
Laboratory Synthesis Pathways
The synthesis of 5-Iodo-1-benzothiophene-2-carboxylic acid typically employs selective strategies to introduce both the iodine atom and carboxylic acid group at their respective positions. Multiple synthetic routes have been developed, with varying yields and selectivity profiles.
Iodination of Benzothiophene Derivatives
A common synthetic approach involves the electrophilic iodination of benzothiophene-2-carboxylic acid or its derivatives. This method typically employs electrophilic iodinating agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of an oxidizing agent.
The reaction typically proceeds as follows:
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Activation of the aromatic ring through the directing effects of the existing functional groups
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Electrophilic attack by the iodinating agent
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Re-aromatization to yield the 5-iodo derivative
Alternative Synthetic Routes
Recent methodological advances have expanded the synthetic options for accessing this compound. These include:
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Direct iodination of benzothiophene followed by oxidation to introduce the carboxylic acid group
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Construction of the benzothiophene ring with pre-installed iodine and carboxyl functionalities
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Metal-catalyzed cross-coupling approaches for selective functionalization
Industrial Production Considerations
For larger-scale production, continuous flow reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Environmental considerations in industrial settings favor:
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Use of environmentally friendly oxidizing agents and solvents to minimize environmental impact
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Optimized reaction conditions to reduce waste and energy consumption
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Efficient purification processes to ensure high product quality
Chemical Reactions and Transformations
Reactivity of the Iodine Substituent
The iodine atom at position 5 participates in numerous valuable transformations, positioning the compound as a versatile intermediate in organic synthesis.
Reaction Type | Reagents/Conditions | Products | Applications |
---|---|---|---|
Suzuki Coupling | Pd catalyst, boronic acid derivatives | 5-Arylbenzothiophene-2-carboxylic acids | Structure diversification |
Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | 5-Alkynylbenzothiophene-2-carboxylic acids | Extended conjugation systems |
Heck Reaction | Pd catalyst, alkenes | 5-Alkenylbenzothiophene-2-carboxylic acids | Pharmaceutically active compounds |
Buchwald-Hartwig Amination | Pd catalyst, amines | 5-Aminobenzothiophene-2-carboxylic acids | Medicinal chemistry applications |
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality at position 2 enables several important transformations:
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Esterification to produce corresponding esters using alcohols and acid catalysts
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Amidation to form amide derivatives with various amines
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Reduction to primary alcohols using strong reducing agents
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Decarboxylation under specific conditions to remove the carboxyl group
Reactions Involving the Benzothiophene Core
The benzothiophene scaffold can undergo several transformations:
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Oxidation of the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
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Electrophilic aromatic substitution at other positions of the aromatic rings
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Nucleophilic substitution reactions with strong nucleophiles
Biological Activities and Applications
Pharmaceutical Applications
The compound's structural features make it a valuable scaffold for developing bioactive molecules. Benzothiophene derivatives have been extensively studied as:
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Estrogen receptor modulators, exemplified by compounds such as [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY 156758), which acts as an effective estrogen antagonist
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Potential agents against various diseases, as suggested by ongoing research into benzothiophene-based compounds
Synthetic Applications
As a versatile building block, 5-Iodo-1-benzothiophene-2-carboxylic acid enables the synthesis of more complex molecules with diverse properties:
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The iodine substituent allows for functionalization via cross-coupling reactions
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The carboxylic acid group provides a handle for further derivatization
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These features facilitate the creation of compound libraries for drug discovery and materials science applications
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about 5-Iodo-1-benzothiophene-2-carboxylic acid. The proton NMR spectrum typically shows characteristic signals for:
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The aromatic protons of the benzene ring (typically in the range of δ 7.5-8.3 ppm)
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The thiophene proton at position 3 (around δ 7.8-8.0 ppm)
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The acidic proton of the carboxylic acid group (broad signal around δ 12-13 ppm)
The carbon-13 NMR spectrum contains signals corresponding to: -
The carboxylic carbon (approximately δ 165-170 ppm)
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The carbons of the aromatic and thiophene rings (δ 120-140 ppm)
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The carbon bearing the iodine atom (typically upfield compared to other aromatic carbons)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
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O-H stretching of the carboxylic acid group (broad, 3300-2500 cm⁻¹)
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C=O stretching (strong, approximately 1700-1680 cm⁻¹)
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C-I stretching (500-600 cm⁻¹)
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Aromatic C=C stretching (1600-1400 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis typically shows:
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The molecular ion peak at m/z 304 corresponding to the molecular weight
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Characteristic fragmentation patterns including loss of CO₂ (M-44) and iodine (M-127)
Structure-Activity Relationships and Analogs
Related Benzothiophene Derivatives
Several structural analogs of 5-Iodo-1-benzothiophene-2-carboxylic acid have been synthesized and studied, providing insights into structure-activity relationships:
Importance in Medicinal Chemistry
The benzothiophene scaffold appears in numerous bioactive compounds. Notable examples include:
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Raloxifene, a selective estrogen receptor modulator used in the treatment of osteoporosis
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Various 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives that act as branched-chain alpha keto acid dehydrogenase kinase inhibitors for potential treatment of diabetes, kidney diseases, and heart failure
Current Research and Future Perspectives
Recent Advances
Recent research has expanded the synthetic methodologies for preparing benzothiophene derivatives, including novel approaches for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives through both assembly of the heterocyclic core and functionalization of the benzothiophene scaffold .
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